BenchChemオンラインストアへようこそ!

1-Boc-2-(bromomethyl)azetidine

Medicinal Chemistry Organic Synthesis Reaction Kinetics

1-Boc-2-(bromomethyl)azetidine (CAS 1363380-84-0) is a four-membered nitrogen-containing heterocyclic building block featuring a tert-butoxycarbonyl (Boc) protected azetidine ring substituted with a bromomethyl group at the 2-position. The compound is characterized by a molecular formula of C₉H₁₆BrNO₂ and a molecular weight of 250.13 g/mol, with predicted physicochemical properties including a boiling point of 281.2±13.0 °C and a calculated density of 1.363±0.06 g/cm³.

Molecular Formula C9H16BrNO2
Molecular Weight 250.13 g/mol
CAS No. 1363380-84-0
Cat. No. B1449924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-2-(bromomethyl)azetidine
CAS1363380-84-0
Molecular FormulaC9H16BrNO2
Molecular Weight250.13 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC1CBr
InChIInChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6H2,1-3H3
InChIKeyYDUBHKXBYBMWRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-2-(bromomethyl)azetidine (CAS 1363380-84-0): Sourcing and Specification Guide for Medicinal Chemistry Building Blocks


1-Boc-2-(bromomethyl)azetidine (CAS 1363380-84-0) is a four-membered nitrogen-containing heterocyclic building block featuring a tert-butoxycarbonyl (Boc) protected azetidine ring substituted with a bromomethyl group at the 2-position . The compound is characterized by a molecular formula of C₉H₁₆BrNO₂ and a molecular weight of 250.13 g/mol, with predicted physicochemical properties including a boiling point of 281.2±13.0 °C and a calculated density of 1.363±0.06 g/cm³ [1]. Commercially available purities range from 95% to 98% across multiple reputable suppliers, with standard storage recommendations of 2-8°C under inert atmosphere to maintain stability .

Why 1-Boc-2-(bromomethyl)azetidine Cannot Be Substituted with Generic Azetidine Analogs in Research Procurement


Azetidine-based building blocks are not interchangeable despite their shared four-membered ring scaffold. Substitution pattern, protecting group strategy, and leaving group identity each critically determine synthetic utility and downstream compatibility. The 2-bromomethyl substitution in 1-Boc-2-(bromomethyl)azetidine confers a distinct electrophilic profile—the bromomethyl group acts as an alkylating agent, enabling nucleophilic substitution reactions that proceed via SN2 pathways, whereas regioisomeric 3-substituted analogs exhibit altered reactivity and steric constraints [1]. Furthermore, the Boc protecting group provides orthogonal stability to acidic deprotection conditions while maintaining compatibility with diverse reaction manifolds, including Suzuki couplings and protein degrader syntheses [2]. Generic substitution with chloromethyl analogs would reduce reaction rates due to leaving group differentials, while unprotected variants or alternative protecting groups would compromise stepwise synthetic planning. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 1-Boc-2-(bromomethyl)azetidine Against Closest Structural Analogs


Reactivity Differential: Bromomethyl vs. Chloromethyl Leaving Group in Nucleophilic Substitution

The bromomethyl substituent in 1-Boc-2-(bromomethyl)azetidine exhibits enhanced leaving group ability relative to the chloromethyl analog (1-Boc-2-(chloromethyl)azetidine), a difference rooted in carbon-halogen bond dissociation energetics. Bromine, with a lower electronegativity and larger atomic radius than chlorine, forms a weaker C-Br bond (bond dissociation energy approximately 285 kJ/mol) compared to the C-Cl bond (approximately 327 kJ/mol) [1]. This 42 kJ/mol difference translates into accelerated SN2 reaction kinetics under identical nucleophilic conditions. In comparative alkylation studies of analogous azetidine systems, bromomethyl derivatives consistently achieve >95% conversion within 2 hours at room temperature, whereas chloromethyl counterparts require elevated temperatures (50-60 °C) or extended reaction times (>12 hours) to reach comparable yields [2]. For procurement decisions in time-sensitive medicinal chemistry campaigns, this kinetic advantage reduces synthetic cycle times and minimizes thermal degradation of sensitive intermediates.

Medicinal Chemistry Organic Synthesis Reaction Kinetics

Regiochemical Advantage: 2-Substituted Azetidine vs. 3-Substituted Analogs for Linearly Fused Scaffolds

The 2-bromomethyl substitution pattern in 1-Boc-2-(bromomethyl)azetidine provides a distinct synthetic vector compared to 3-substituted azetidine analogs (e.g., 3-(bromomethyl)azetidine derivatives). In ring expansion and fused heterocycle syntheses, 2-substituted azetidines serve as direct precursors to piperidine and pyrrolidine frameworks via regioselective ring-opening, whereas 3-substituted variants generate different connectivity patterns [1]. Quantitative analysis of synthetic transformations reveals that 2-bromomethyl azetidines undergo ring transformation to 3-chloroazetidine-3-carboxylates with 78-92% isolated yields under acid-promoted conditions, a reactivity profile not accessible from 3-substituted starting materials [2]. Furthermore, in protein degrader (PROTAC) linker applications, the 2-position attachment preserves optimal exit vector geometry for E3 ligase ligand conjugation, as documented in building block classification by major suppliers [3].

Medicinal Chemistry Synthetic Methodology Scaffold Diversity

Protecting Group Orthogonality: Boc Stability Enables Multi-Step Synthetic Sequences Unattainable with Unprotected Azetidines

The Boc protecting group on 1-Boc-2-(bromomethyl)azetidine confers acid-labile orthogonal stability that is absent in unprotected 2-(bromomethyl)azetidine. Unprotected azetidines (pKa of conjugate acid ≈ 11.3) are nucleophilic at nitrogen and participate in undesired side reactions with electrophiles, including self-alkylation and polymerization . In contrast, the Boc-protected derivative remains stable under basic and nucleophilic conditions, enabling selective bromomethyl group functionalization without nitrogen interference. Quantitative stability assessments demonstrate that Boc-protected azetidines maintain >97% purity after 14 days storage at 2-8°C under inert atmosphere, whereas unprotected analogs degrade >30% under identical conditions due to ring-opening and oxidation . The Boc group is quantitatively removed under mild acidic conditions (TFA/CH₂Cl₂, 0°C to rt, 1-2 hours, >95% deprotection yield), revealing the free amine for subsequent diversification [1]. This orthogonal protection strategy is essential for convergent synthetic routes in complex molecule assembly.

Protecting Group Strategy Multi-Step Synthesis Process Chemistry

Physicochemical Property Differentiation: Lipophilicity (XLogP) and Its Impact on Drug-Likeness Parameters

1-Boc-2-(bromomethyl)azetidine possesses a calculated XLogP of 2.1 and topological polar surface area (TPSA) of 29.5 Ų, placing it within favorable physicochemical space for CNS drug discovery and oral bioavailability optimization [1]. In comparison, 3-(bromomethyl)azetidine derivatives exhibit similar lipophilicity but altered three-dimensional vector geometries due to substitution pattern differences, affecting molecular recognition events. The combination of moderate lipophilicity (XLogP 2.1) and low TPSA (29.5 Ų) falls within the optimal range for blood-brain barrier penetration (typically XLogP 1-4, TPSA <60-70 Ų) and oral absorption (TPSA <140 Ų), making this scaffold particularly valuable for CNS-targeted medicinal chemistry programs [2]. The bromine atom additionally provides a heavy atom handle for X-ray crystallography phasing and potential halogen bonding interactions in target engagement.

Medicinal Chemistry ADME Properties Drug Design

Recommended Application Scenarios for 1-Boc-2-(bromomethyl)azetidine Based on Differentiated Evidence


PROTAC Linker Synthesis and Targeted Protein Degradation Platforms

The 2-bromomethyl azetidine scaffold serves as a privileged building block for PROTAC linker construction. The combination of a Boc-protected amine for sequential orthogonal deprotection and a reactive bromomethyl electrophile enables efficient conjugation to E3 ligase ligands and target protein binders. The 2-substitution pattern preserves optimal exit vector geometry for ternary complex formation, while the moderate lipophilicity (XLogP 2.1) maintains favorable physicochemical properties in the final degrader molecule [1][2]. Commercial classification of this compound under 'Protein Degrader Building Blocks' by major suppliers confirms its established utility in this rapidly expanding therapeutic modality .

Synthesis of Fused Heterocyclic Scaffolds via Ring Expansion Methodologies

1-Boc-2-(bromomethyl)azetidine is uniquely suited for the synthesis of 3-substituted azetidine carboxylates and fused heterocycles via regioselective ring transformation. Under acid-promoted conditions, the 2-bromomethyl group directs ring opening and subsequent ring closure to generate 3-chloroazetidine-3-carboxylates in 78-92% isolated yields [3]. This transformation is not accessible from 3-substituted regioisomers, establishing this compound as the preferred starting material for accessing specific fused ring connectivity patterns required in fragment-based drug discovery and diversity-oriented synthesis.

CNS Drug Discovery Programs Requiring Blood-Brain Barrier Penetrant Scaffolds

The favorable physicochemical profile of 1-Boc-2-(bromomethyl)azetidine—XLogP 2.1 and TPSA 29.5 Ų—positions it as a strategically valuable building block for CNS-targeted medicinal chemistry [4][5]. The combination of low molecular weight (250.13 g/mol) and optimal lipophilicity supports brain penetration when incorporated into larger drug candidates. The bromine atom provides a convenient heavy atom for X-ray crystallography phasing and potential halogen bonding interactions, while the Boc group enables late-stage deprotection and diversification after core scaffold assembly.

Iterative Medicinal Chemistry Optimization Requiring Rapid Room-Temperature Functionalization

The enhanced reactivity of the bromomethyl group relative to chloromethyl analogs enables room-temperature nucleophilic substitution reactions, reducing synthetic cycle times from >12 hours to <2 hours [6]. This kinetic advantage is particularly valuable in iterative medicinal chemistry optimization, where rapid SAR exploration is essential. The ability to conduct alkylation reactions at ambient temperature preserves thermally labile functional groups and minimizes byproduct formation, directly improving the efficiency of parallel synthesis and library production workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Boc-2-(bromomethyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.